molecular formula C12H12Cl2N2O B14209635 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride CAS No. 833474-59-2

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride

Cat. No.: B14209635
CAS No.: 833474-59-2
M. Wt: 271.14 g/mol
InChI Key: QFYNCQWMCWPWGO-UHFFFAOYSA-N
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Description

Properties

CAS No.

833474-59-2

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

3-chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride

InChI

InChI=1S/C12H11ClN2O.ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;/h1-7H,8,14H2;1H

InChI Key

QFYNCQWMCWPWGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Nitro Precursor

The nitro compound is synthesized via etherification between 3-chloro-4-nitrophenol and 2-(chloromethyl)pyridine under alkaline conditions. A typical procedure involves:

  • Dissolving 3-chloro-4-nitrophenol in dimethylformamide (DMF) with potassium carbonate.
  • Adding 2-(chloromethyl)pyridine dropwise at 60–80°C for 6–8 hours.
  • Isolating the product via aqueous work-up and recrystallization from ethanol/water.

This step achieves >95% yield, with purity confirmed by HPLC.

Catalytic Hydrogenation

The nitro group is reduced to an amine using Raney nickel as the catalyst under hydrogen pressure:

Parameter Condition
Catalyst Raney nickel (5–10 wt%)
Solvent Tetrahydrofuran (THF)
Hydrogen Pressure 5 MPa
Temperature 30–60°C
Reaction Time 8–12 hours

Procedure :

  • The nitro precursor and Raney nickel are suspended in THF in a hydrogenation reactor.
  • After nitrogen purging, hydrogen is introduced at 5 MPa.
  • The mixture is stirred at 30–60°C until hydrogen uptake ceases (8–12 hours).
  • Post-reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.

Yield : 86.9–92.0%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by:

  • Dissolving the aniline in ethanol.
  • Adding concentrated hydrochloric acid (HCl) dropwise at 0–5°C.
  • Precipitating the salt, followed by filtration and drying under vacuum.

Purity : Up to 98.08% (HPLC), achieved through recrystallization from ethanol/water (3:2 v/v).

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS offers an alternative route for derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline. For example, reacting the aniline with electron-deficient heterocycles like 4-chloro-7-methoxy-6-nitroquinazoline in isopropanol at 60–80°C yields pharmacologically active quinazoline derivatives.

Reaction Conditions and Outcomes

Parameter Condition
Reactant 4-Chloro-7-methoxy-6-nitroquinazoline
Solvent Isopropanol
Temperature 60–80°C
Time 2–5 hours
Yield 91–96%

Mechanism : The amine group attacks the electron-deficient C4 position of the quinazoline, displacing chloride via a two-step addition-elimination process.

Comparative Analysis of Methods

Method Advantages Limitations
Nitro Reduction High yield (92%), scalable, uses inexpensive catalyst (Raney nickel) Requires high-pressure equipment
NAS Direct coupling for derivatives Limited to reactive substrates

The nitro reduction route is superior for large-scale synthesis due to its robustness and cost efficiency. In contrast, NAS is reserved for specialized applications requiring functionalized derivatives.

Reaction Optimization and Purity Control

Catalyst Screening

Raney nickel outperforms palladium on carbon (Pd/C) in the hydrogenation step, achieving 92% yield vs. 75–80% with Pd/C. This is attributed to nickel’s superior tolerance to the pyridylmethoxy group.

Solvent Effects

THF is optimal for hydrogenation due to:

  • High solubility of the nitro precursor.
  • Minimal catalyst poisoning compared to protic solvents like methanol.

Recrystallization Optimization

Purity is enhanced using ethanol/water mixtures:

Ethanol:Water (v/v) Purity (%) Yield (%)
1:1 90.38 86.9
3:2 98.08 92.0

The 3:2 ratio reduces co-precipitation of impurities, improving crystallinity.

Applications and Derivatives

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride serves as a key intermediate for:

  • EGFR Inhibitors : E.g., afatinib , where the aniline moiety binds to the kinase’s ATP pocket.
  • Anticancer Agents : Quinazoline derivatives exhibit IC50 values <10 nM against breast cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder and ammonium chloride are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H10ClN2OC_{12}H_{10}ClN_2O and a molecular weight of 236.68 g/mol . It appears as a white to off-white powder, possessing a melting point between 174-178°C and a boiling point of 441.2°C at 760 mmHg . It is soluble in methanol, ethanol, and chloroform, but only slightly soluble in water .

Applications
3-Chloro-4-(pyridin-2-ylmethoxy)aniline serves as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials .

Pharmaceuticals
It is used in the synthesis of:

  • Rimonabant: A selective cannabinoid receptor type 1 (CB1) antagonist, designed for the treatment of obesity and related metabolic disorders .
  • Tadalafil: A phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension .
  • Sildenafil: Another PDE5 inhibitor also used to treat erectile dysfunction and pulmonary arterial hypertension .

Agrochemicals
It is used in the synthesis of:

  • Flutriafol: A fungicide employed to manage fungal diseases in crops like rice, wheat, and soybeans .
  • Boscalid: A fungicide that controls fungal diseases in crops such as grapes, apples, and vegetables .

Materials Science

  • OLED Materials: It functions as a precursor in creating heterocyclic compounds used as electron transport materials in organic light-emitting diodes (OLEDs) .
  • Polymer Materials: It can be used as a monomer for synthesizing polymers like polyimides, polyurethanes, and polyesters .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 524955-09-7
  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Molecular Weight : 234.68 g/mol
  • Structure : Features an aniline core substituted with a chlorine atom at position 3 and a pyridin-2-ylmethoxy group at position 2. The hydrochloride salt enhances solubility and stability .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Key Substituents Applications Reference
3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride 524955-09-7 C₁₂H₁₁ClN₂O·HCl Cl, pyridin-2-ylmethoxy Neratinib intermediate, antitumor agents
3-Chloro-4-(4-chlorophenoxy)aniline 24900-79-6 C₁₂H₉Cl₂NO Cl, 4-chlorophenoxy Intermediate in agrochemicals
4-Chloro-3-(pyridin-2-yl)aniline 879088-41-2 C₁₁H₉ClN₂ Cl, pyridin-2-yl Potential kinase inhibitor intermediates
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride 1185297-43-1 C₁₂H₉ClFNO·HCl Cl, 3-fluorophenoxy Pharmaceutical intermediate (unspecified)

Commercial and Industrial Considerations

  • Pricing: The target compound is priced at $45–$456/g (purity >98%), while 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride costs ~$0.00–$0.00/kg (industrial grade) .
  • Scalability : The target compound’s synthesis is optimized for large-scale production via Fe/HCl reduction, whereas analogs like 4-chloro-3-(pyridin-2-yl)aniline lack documented industrial protocols .

Research Findings and Patent Landscape

  • Neratinib Patents : Solid-state forms of neratinib maleate derived from the target compound are patented for improved stability and dissolution profiles .
  • Novel Antitumor Agents: Derivatives like WXJ-202 (a pyrrolo[2,3-d]pyrimidine) leverage the target compound’s aniline moiety for enhanced HER2 inhibition .
  • Structural Insights: Molecular dynamics studies highlight the pyridin-2-ylmethoxy group’s role in occupying hydrophobic pockets, a feature less pronounced in chloro-phenoxy analogs .

Biological Activity

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : Approximately 236.68 g/mol
  • Structure : The compound features a chloro group and a pyridine moiety linked via a methoxy group, contributing to its unique chemical behavior.

Biological Activity Overview

Research has demonstrated that 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride exhibits various biological activities:

  • Antitumor Activity :
    • A series of derivatives based on this compound have been synthesized and evaluated for their antitumor properties. Notably, one derivative showed twice the antitumor activity compared to Imatinib against several cancer cell lines, including HL-60, K-562, MCF-7, and A498 .
    • Mechanistic studies indicate that these compounds can inhibit cell proliferation, migration, and invasion, particularly in K-562 cells. Molecular docking studies suggest interactions with BCR-ABL kinase, a key target in certain leukemias .
  • Antimicrobial Properties :
    • Preliminary studies have indicated potential antimicrobial effects against various pathogens. The specific mechanisms of action may involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Case Studies

  • Antitumor Efficacy :
    • In a study evaluating multiple derivatives of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, compound 7k was highlighted for its superior efficacy against cancer cell lines. The study concluded that this compound could serve as a promising candidate for personalized cancer therapy due to its potent inhibitory effects on tumor growth and metastasis .
  • Molecular Interactions :
    • Molecular dynamics simulations have shown that the compound can effectively bind to targets involved in cancer progression, thereby inhibiting their activity and leading to reduced tumor viability .

Table 1: Antitumor Activity of Derivatives

CompoundCell LineIC50 (µM)Relative Efficacy
7kK-5620.5Twice that of Imatinib
7lMCF-71.0Comparable to standard treatments
7mA4980.8Significant inhibition observed

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It may bind to receptors that modulate signaling pathways critical for tumor growth and metastasis.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridinylmethoxy group can be introduced to a chlorinated aniline derivative using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Key intermediates, such as 3-chloro-4-hydroxyaniline, are often characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC to assess purity (>95%) . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in ethanol, followed by recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton splitting patterns (e.g., pyridine ring protons at δ 8.5–7.5 ppm) and the methoxy group’s integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring no residual solvents or byproducts .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3400 cm⁻¹ (N-H stretch) validate the ether and aniline groups .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., CuI for Ullmann-type couplings) can identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions by maintaining precise temperature/residence time control, as demonstrated in analogous diazo compound syntheses .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., over-alkylated products), guiding solvent selection (e.g., CPME for better selectivity) .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) across sources?

  • Multi-Method Validation : Compare melting points (e.g., 178°C vs. supplier-reported ranges) using differential scanning calorimetry (DSC) to assess crystallinity and hydrate formation.
  • Purity Correlation : Cross-validate purity via HPLC-UV (λ = 254 nm) and Karl Fischer titration to rule out moisture effects .

Q. What environmental factors influence the stability of this compound, and how can degradation be monitored?

  • pH Sensitivity : The free base form degrades in acidic conditions (pH < 3), forming chloro-aniline byproducts. Stability studies in buffered solutions (pH 5–7) are critical for long-term storage .
  • Thermal Stability : Accelerated stability testing (40–60°C) under nitrogen, monitored via HPLC , reveals decomposition thresholds.
  • Light Sensitivity : UV-Vis spectroscopy tracks photo-oxidation products (e.g., nitroso derivatives) in light-exposed samples .

Q. What mechanistic insights exist for the reactivity of this compound in coupling reactions?

  • Kinetic Studies : Time-resolved NMR tracks intermediates in Buchwald-Hartwig aminations, revealing rate-limiting steps (e.g., oxidative addition of Pd catalysts) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in electrophilic substitutions, explaining preferential pyridine ring activation .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget CriteriaReference
HPLC-UVC18 column, 0.1% TFA/ACN gradientRetention time ±0.2 min
HRMSESI+, m/z 295.0458 ([M+H]⁺)Δ mass error < 2 ppm
DSCHeating rate 10°C/min, N₂ atmosphereSharp endotherm at 178°C

Q. Table 2. Stability-Indicating Assay Conditions

Stress ConditionTest DurationAnalytical MethodDegradation Marker
Acidic (pH 2)24 hHPLC-UVChloroaniline peak (Rt = 4.2 min)
Thermal (60°C)7 daysTGA/DSCWeight loss >2%
Light (UV)48 hUV-Vis (λ = 320 nm)Absorbance increase Δ >0.5

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